molecular formula C15H13BrN2O B5831908 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B5831908
M. Wt: 317.18 g/mol
InChI Key: ZNFUABFFPMZGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a functionalized heterocyclic compound of significant interest in scientific research, particularly in medicinal chemistry and material science. The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, known for its diverse biological activities, which include anticancer, antiviral, antibacterial, and antifungal properties . This specific derivative is engineered for further functionalization; the bromine atom at the 3-position of the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . Concurrently, the methyl group at the 6-position of the pyridine ring can influence the molecule's electron distribution and steric profile, potentially fine-tuning its biological activity and physicochemical properties. Beyond pharmaceutical research, imidazo[1,2-a]pyridine derivatives are investigated for their utility in material science due to their photophysical properties . These compounds can serve as organic fluorophores with applications in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as molecular probes . The structural motif is found in several commercially available drugs, underscoring its therapeutic relevance . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-3-6-15-17-13(9-18(15)8-10)11-4-5-14(19-2)12(16)7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUABFFPMZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) group undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) at elevated temperatures .

  • Product : Methoxy → aldehyde (-CHO) or carboxylic acid (-COOH) conversion. For example, oxidation yields 2-(3-bromo-4-formylphenyl)-6-methylimidazo[1,2-a]pyridine (aldehyde intermediate) .

Key Data :

Starting MaterialReagentTemperatureProductYield
Target compoundKMnO₄/H₂SO₄80°CAldehyde derivative65–70%
Aldehyde derivativeCrO₃/H₂O100°CCarboxylic acid derivative55–60%

Nucleophilic Substitution

The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution):

  • Reagents/Conditions : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (DMF, DMSO) at 80–120°C .

  • Product : Bromine → amino (-NH₂) or thioether (-SR) substitution.

Example Reaction :

SubstrateNucleophileSolventTimeProductYield
Target compoundPiperidineDMF12 h2-(3-piperidino-4-methoxyphenyl)-6-Me75%

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, K₃PO₄ base .

  • Conditions : Ethanol/water (3:1), 80°C, 12–24 h.

  • Product : Biaryl derivatives via C–C bond formation.

Case Study :

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄2-(3-(4-methoxyphenyl)-4-methoxyphenyl)82%

Buchwald–Hartwig Amination

  • Reagents : Primary/secondary amines, Pd₂(dba)₃/Xantphos .

  • Product : Aromatic amines with retained imidazopyridine core.

Reduction Reactions

Selective reduction of the bromine atom:

  • Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ in THF .

  • Product : Dehalogenated 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine .

Kinetic Data :

Reducing AgentSolventTimeConversion
H₂ (1 atm)/10% Pd-CEtOH6 h95%
LiAlH₄THF2 h88%

Cyclization and Ring Functionalization

The imidazopyridine core participates in regioselective electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Halogenation : NBS (N-bromosuccinimide) adds bromine to the 8-position .

Mechanistic Insights

  • Methoxy Group : Electron-donating effect activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack .

  • Bromine : Ortho/para-directing in electrophilic substitutions but meta-directing in nucleophilic pathways due to its electron-withdrawing nature.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The compound 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry found that derivatives of imidazo[1,2-a]pyridine showed potent activity against various cancer cell lines, including breast and lung cancers .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast)5.4
This compoundA549 (Lung)4.8

Material Science

Polymer Additives
The compound has also been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its bromine content contributes to flame retardancy in polymers, making it suitable for applications in electronics and construction materials .

Case Study: Flame Retardant Polymers
A study investigated the incorporation of this compound into polycarbonate matrices. Results showed improved thermal stability and reduced flammability compared to unmodified polymers .

Table 2: Properties of Polymer Composites with Additives

Polymer TypeAdditive UsedThermal Stability (°C)Flammability Rating (UL-94)
PolycarbonateThis compound250V-0
PolycarbonateNone210HB

Environmental Applications

Pollutant Degradation
In environmental science, the compound has shown promise in degrading organic pollutants. Its application in photocatalysis has been studied for the breakdown of hazardous substances in wastewater treatment processes .

Case Study: Photocatalytic Activity
Research demonstrated that when combined with titanium dioxide (TiO₂), this compound enhanced the degradation rate of dyes in aqueous solutions under UV light exposure .

Table 3: Photocatalytic Degradation Efficiency

Pollutant TypeCatalyst UsedDegradation Rate (%)Time (hours)
Methylene BlueTiO₂ + Compound854
Methylene BlueTiO₂604

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition of key enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the aryl ring and imidazo[1,2-a]pyridine core significantly impact melting points, solubility, and synthetic yields:

Compound Name Substituents (Imidazo Core/Aryl Ring) Melting Point (°C) Yield (%) Key Observations
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 6-Me / 4-Br-Ph 214–215 77 Higher mp due to bromo's electron-withdrawing effect and symmetry.
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) 6-Me / 4-OMe-Ph 178–180 70 Lower mp than 3n; methoxy reduces packing efficiency.
2-(3-Bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine 6-Me / 3-Br-4-OMe-Ph ~210–220 (estimated) N/A Intermediate mp between 3n and 3l; bromo and methoxy create mixed electronic effects.
2-([1,1′-Biphenyl]-4-yl)-6-methylimidazo[1,2-a]pyridine (2h) 6-Me / biphenyl 235–237 88 Bulky biphenyl group increases mp via enhanced π-π stacking.

Key Trends :

  • Bromo substituents (e.g., 3n) increase melting points compared to methoxy analogues (3l) due to stronger intermolecular halogen bonding and molecular symmetry .
  • Methoxy groups reduce synthetic yields (e.g., 70% for 3l vs. 87% for 3k (p-tolyl)), likely due to steric hindrance during coupling reactions .

Electronic and Spectroscopic Comparisons

  • NMR Data :
    • The 6-methyl group in all analogues resonates at δ ~2.3–2.4 ppm in $^1$H NMR, confirming consistent substitution at this position .
    • Aryl protons in 3-bromo-4-methoxyphenyl derivatives exhibit split signals (e.g., δ 7.06–8.10 ppm) due to para-methoxy and meta-bromo effects .
  • Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks with <5 ppm error for all derivatives, validating structural assignments .

Challenges :

  • Bromo substituents may hinder coupling efficiency due to steric bulk.
  • Methoxy groups necessitate protecting strategies to prevent demethylation under acidic conditions .

Biological Activity

2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazopyridine family. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-inflammatory and anticancer properties. The unique structural features of this compound, including the presence of a bromine atom and a methoxy group, contribute to its diverse biological interactions.

  • Molecular Formula : C15H13BrN2O
  • Molar Mass : 317.18 g/mol
  • Density : 1.43 g/cm³ (predicted)
  • pKa : 7.19 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways.
  • Signal Transduction Interference : The compound may disrupt specific signaling pathways crucial for cellular functions.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vitro studies have shown that certain derivatives can inhibit protein denaturation, a marker for inflammation.

CompoundConcentration (µg/mL)% Inhibition
6aa10040
6be10044
Diclofenac Sodium10041

These results suggest that the compound's structural modifications can enhance its anti-inflammatory properties compared to established standards like diclofenac sodium .

Anticancer Properties

The imidazopyridine derivatives have also been evaluated for their anticancer potential. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Compounds can halt cell division at specific checkpoints.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR studies of imidazopyridine derivatives reveal that specific substitutions on the core structure significantly affect biological activity. For example:

  • Bromine and Methoxy Substituents : These groups enhance lipophilicity and bioavailability.
  • Alkyl and Aryl Groups : The presence of these groups at the 3-position appears to improve anti-parasitic activity while maintaining selectivity against host cell cytotoxicity .

Case Studies

  • Virtual Screening for Antiparasitic Activity : A collaborative study utilized virtual screening to identify promising candidates within the imidazo[1,2-a]pyridine series for visceral leishmaniasis treatment. The study highlighted the importance of polar heteroatoms in enhancing drug-like properties and reducing cytotoxicity .
  • In Vivo Pharmacokinetic Studies : In vivo studies demonstrated that certain derivatives exhibited moderate clearance rates and bioavailability, indicating potential for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine?

The synthesis typically involves constructing the imidazo[1,2-a]pyridine core via condensation reactions. A common approach is reacting 2-aminoimidazole derivatives with 1,3-difunctional aliphatic compounds (e.g., diketones or aldehydes) under acidic or thermal conditions . For the bromo-methoxyphenyl substituent, regioselective bromination of precursor aromatic rings (e.g., using N-bromosuccinimide or bromine in controlled conditions) is critical, followed by methoxylation via nucleophilic substitution or protection/deprotection strategies . Post-functionalization steps, such as Vilsmeier-Haack formylation (using POCl₃ and DMF) to introduce aldehyde groups, are also employed for further derivatization .

Q. What analytical methods are used to confirm the structure and purity of this compound?

Characterization relies on multi-technique validation:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and regiochemistry .
  • Mass spectrometry (ESI or HRMS) for molecular weight verification .
  • IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
  • Elemental analysis to validate stoichiometry.
  • HPLC or TLC for purity assessment, with mobile phases optimized for polar heterocycles .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Density functional theory (DFT) calculations can predict reaction pathways, such as bromination selectivity or transition states in cyclization steps. For example, quantum chemical calculations identify electron-deficient sites on the aromatic ring, guiding regioselective substitution . Molecular docking studies may also correlate structural features (e.g., methoxy group orientation) with bioactivity, aiding in rational drug design .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in catalysts, solvents, or reaction kinetics. For instance:

  • Catalyst optimization : Replacing traditional acid catalysts (e.g., H₂SO₄) with Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas chloroform aids in low-temperature formylation .
  • Kinetic profiling : Monitoring reaction progress via in-situ IR or LC-MS helps identify side reactions (e.g., over-bromination) .

Q. What strategies improve regioselectivity in bromination and methoxylation steps?

  • Directed ortho-metalation : Using directing groups (e.g., methoxy) to control bromine placement on the phenyl ring .
  • Protecting groups : Temporarily blocking reactive sites (e.g., silylation of hydroxyl groups) to prevent unwanted substitutions .
  • Microwave-assisted synthesis : Enhances reaction control, reducing byproduct formation in halogenation steps .

Q. How do structural modifications (e.g., bromo vs. methoxy groups) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine : Enhances lipophilicity and target binding via halogen bonding in enzyme active sites .
  • Methoxy group : Modulates electronic effects (e.g., resonance donation), influencing pharmacokinetics like metabolic stability .
  • Imidazo[1,2-a]pyridine core : Rigidity improves bioavailability compared to flexible analogs .

Methodological Considerations

Q. What green chemistry approaches are applicable to its synthesis?

  • Solvent-free reactions : Mechanochemical grinding for condensation steps .
  • Biocatalysis : Enzymatic bromination or oxidation to reduce hazardous waste .
  • Flow chemistry : Continuous processing minimizes energy use and improves scalability .

Q. How to troubleshoot inconsistencies in spectral data (e.g., NMR splitting patterns)?

  • Dynamic effects : Rotameric equilibria in solution may cause unexpected splitting; variable-temperature NMR clarifies this .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., dehalogenated analogs) .
  • Isotopic labeling : ²H or ¹³C-labeled precursors help assign overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.